Benzyl acetoacetate

Catalog No.
S750910
CAS No.
5396-89-4
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acetoacetate

CAS Number

5396-89-4

Product Name

Benzyl acetoacetate

IUPAC Name

benzyl 3-oxobutanoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1

Organic Synthesis:

  • Synthesis of Heterocyclic Compounds: Benzyl acetoacetate serves as a valuable building block for the synthesis of various heterocyclic compounds, including pyrazoles, pyridones, and thiazoles. These heterocycles have diverse applications in medicinal chemistry, materials science, and agriculture [].
  • Synthesis of α,β-Unsaturated Carbonyl Compounds: Through various chemical reactions, benzyl acetoacetate can be transformed into α,β-unsaturated carbonyl compounds, which are essential intermediates in the synthesis of numerous organic molecules with diverse functionalities [].

Medicinal Chemistry:

  • Drug Discovery and Development: Benzyl acetoacetate plays a role in the discovery and development of new drugs by serving as a key starting material for the synthesis of potential drug candidates. Its versatile chemical structure allows for the introduction of various functional groups, leading to a diverse range of potential therapeutic agents [].

Material Science:

  • Polymer Synthesis: Benzyl acetoacetate can be involved in the synthesis of certain types of polymers, such as polyesters and polyamides. These polymers find applications in various fields, including engineering, electronics, and textiles [].

Other Research Applications:

  • Asymmetric Synthesis: Benzyl acetoacetate can be employed in asymmetric synthesis, a technique used to generate molecules with a specific chiral configuration. This technique plays a crucial role in the development of pharmaceuticals and other chiral compounds [].
  • Bioorganic Chemistry: Benzyl acetoacetate can be utilized in bioorganic chemistry research to study the interactions between small molecules and biological systems [].

Benzyl acetoacetate is an organic compound classified as a carboxylic ester, with the molecular formula C11H12O3C_{11}H_{12}O_{3}. It is synthesized through the reaction of benzyl alcohol and acetoacetic acid. This compound is characterized by a sweet, fruity aroma, making it valuable in the fragrance industry. Its structure consists of a benzyl group attached to an acetoacetate moiety, which contributes to its chemical reactivity and biological properties .

Benzyl acetoacetate itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to be transformed into various bioactive molecules through organic synthesis [].

  • Skin and eye irritant: Benzyl acetoacetate can cause skin and eye irritation upon contact [].
  • Flammable: The compound has a flash point of 108 °C, indicating flammability [].
  • Precautions: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling benzyl acetoacetate [].
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, benzyl acetoacetate can undergo hydrolysis to yield benzyl alcohol and acetoacetic acid.
  • Decarboxylation: At elevated temperatures, benzyl acetoacetate can decompose, releasing carbon dioxide and forming a ketone derivative.
  • Alkylation: It can react with nucleophiles in alkylation reactions, particularly involving the formation of new carbon-carbon bonds .

Benzyl acetoacetate exhibits notable biological activities. Research indicates that it possesses:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.
  • Insecticidal Activity: Benzyl acetoacetate has been identified as having insecticidal properties, making it useful in pest control formulations.
  • Potential Antioxidant Effects: Some studies suggest that it may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Benzyl acetoacetate can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of benzyl alcohol with acetoacetic acid, often facilitated by an acid catalyst.
  • Alkylation of Acetoacetate: Another method includes the alkylation of sodium acetoacetate with benzyl chloride under basic conditions .
  • Use of Supercritical Fluids: Recent studies have explored using supercritical carbon dioxide as a solvent for synthesizing benzyl acetoacetate, enhancing yield and purity .

Benzyl acetoacetate finds diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes, cosmetics, and personal care products.
  • Flavoring Agent: It is utilized as a flavoring agent in food products to impart fruity flavors reminiscent of apple or pear.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antimicrobial and antioxidant agents.
  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic compounds in chemical research and industrial applications .

Interaction studies involving benzyl acetoacetate focus on its effects when combined with other compounds. Research indicates that:

  • It can enhance the efficacy of certain antimicrobial agents when used in combination therapies.
  • Its interactions with various solvents have been studied to optimize extraction processes in natural product chemistry.

Understanding these interactions is critical for improving formulation strategies in both pharmaceutical and cosmetic applications .

Benzyl acetoacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl acetoacetateC6H10O3C_{6}H_{10}O_{3}Commonly used as a solvent; less aromatic than benzyl acetoacetate
Methyl benzoateC9H10O2C_{9}H_{10}O_{2}Exhibits a distinct floral aroma; used primarily in fragrances
Benzyl acetateC9H10O2C_{9}H_{10}O_{2}Similar aroma profile; used extensively in flavoring and fragrances
AcetophenoneC8H8OC_{8}H_{8}OUsed in perfumes; has a more pronounced ketone structure

Benzyl acetoacetate stands out due to its combination of sweet aroma and versatile reactivity, making it suitable for various applications from flavoring to pharmaceuticals. Its unique structure allows for specific interactions that differentiate it from similar compounds .

Benzyl acetoacetate is a β-keto ester with the molecular formula C11H12O3 [1]. This compound features a characteristic β-dicarbonyl structure with a benzyl group attached to the ester oxygen [2]. The structural configuration consists of a methyl ketone connected to a benzyl ester through a methylene bridge, creating the acetoacetate backbone [3]. The systematic name for this compound is benzyl 3-oxobutanoate, which reflects its chemical structure with the 3-oxobutanoate core and the benzyl substituent [4].
The molecular weight of benzyl acetoacetate is 192.21 g/mol, and it exists as a colorless to pale yellow liquid at room temperature [5]. The compound is characterized by its ability to undergo keto-enol tautomerism, a property common to β-dicarbonyl compounds [6]. In its pure form, benzyl acetoacetate predominantly exists in the keto tautomer, with only a small percentage present as the enol form in solution [7].

The structural configuration of benzyl acetoacetate can be described as having three distinct functional regions: the methyl ketone (acetyl group), the central methylene group, and the benzyl ester moiety [8]. This arrangement creates a molecule with multiple reactive sites, particularly at the acidic α-carbon positioned between the two carbonyl groups [9]. The presence of these functional groups contributes to the compound's chemical versatility and reactivity patterns [10].

Chemical Bonding and Electron Distribution

The chemical bonding in benzyl acetoacetate is characterized by a complex electron distribution pattern that influences its reactivity and tautomeric behavior [7]. The compound contains two carbonyl groups (C=O) with significant electron-withdrawing properties that create an acidic environment at the α-carbon [11]. This electron-withdrawing effect is responsible for the relatively high acidity of the methylene hydrogens, making them susceptible to deprotonation under basic conditions [12].

In the keto form of benzyl acetoacetate, the carbonyl carbon atoms exhibit sp2 hybridization with trigonal planar geometry [13]. The carbon-oxygen double bonds have bond lengths ranging from 1.234 to 1.243 Å, which is typical for carbonyl groups in β-dicarbonyl compounds [1]. The carbon-carbon bond between the two carbonyl groups (C-C) has a length between 1.445 and 1.449 Å, which is slightly shorter than a typical single bond due to partial delocalization of electrons [7].

The enol form of benzyl acetoacetate displays a different electron distribution pattern, characterized by the formation of an intramolecular hydrogen bond [14]. In this tautomer, the C=C double bond has a length between 1.362 and 1.372 Å, while the C-O single bond in the enol group measures 1.325 to 1.334 Å [1]. The intramolecular hydrogen bond creates a quasi-six-membered ring structure with an O···O distance of 2.531 to 2.609 Å and an O-H bond length of 0.990 to 1.008 Å [1].

Density functional theory (DFT) calculations have revealed that the electron density in benzyl acetoacetate is not evenly distributed [14]. The carbonyl oxygens bear partial negative charges, while the carbonyl carbons carry partial positive charges [15]. This charge distribution creates electrophilic sites at the carbonyl carbons and nucleophilic sites at the oxygen atoms, influencing the compound's reactivity patterns [16].

The benzyl group contributes to the overall electron distribution through both inductive and resonance effects [17]. The phenyl ring can act as an electron-donating group through resonance, affecting the electron density at the ester carbonyl [18]. This electronic influence extends to the reactivity of the ester group and impacts the keto-enol equilibrium of the molecule [19].

Crystallographic Analysis and Spatial Arrangement

Crystallographic studies of benzyl acetoacetate have provided valuable insights into its three-dimensional structure and spatial arrangement [20]. Although benzyl acetoacetate is typically a liquid at room temperature, crystallographic data has been obtained through low-temperature techniques and analysis of related derivatives [21]. These studies reveal important details about bond lengths, bond angles, and the overall molecular conformation [22].

The spatial arrangement of benzyl acetoacetate is characterized by specific bond angles that define its three-dimensional structure [1]. The C-C=O bond angle ranges from 122.7° to 124.4°, while the C-C=C bond angle in the enol form measures between 119.0° and 120.4° [1]. The C=C-O bond angle falls within 122.8° to 123.0°, and the C-O-H bond angle in the enol form ranges from 105.5° to 107.2° [1]. These bond angles are consistent with the sp2 hybridization of the carbonyl and enolic carbon atoms [23].

Conformational analysis of benzyl acetoacetate using density functional theory (DFT) calculations has identified multiple stable conformers for both the keto and enol forms [7]. Specifically, 22 stable cis-enol conformers, 28 stable trans-enol conformers, and five keto conformers have been identified through computational studies [24]. Among the cis-enol conformers, only six engage in intramolecular hydrogen bonding, which significantly affects their stability and spatial arrangement [7].

The crystallographic data also reveals that the benzyl group adopts a specific orientation relative to the acetoacetate backbone [25]. The phenyl ring typically positions itself to minimize steric interactions with the carbonyl groups, resulting in a preferred conformation where the ring plane is approximately perpendicular to the plane of the acetoacetate moiety [26]. This spatial arrangement influences the overall molecular packing and intermolecular interactions in the crystalline state [27].

Structure-Property Relationships

The structural features of benzyl acetoacetate directly influence its physical and chemical properties, establishing clear structure-property relationships [28]. One of the most significant structure-property relationships involves the keto-enol tautomerism, which affects the compound's reactivity, spectroscopic characteristics, and hydrogen bonding capabilities [29].
The presence of the benzyl group in benzyl acetoacetate impacts several physical properties compared to other acetoacetate esters [30]. The benzyl substituent increases the molecular weight and contributes to a higher boiling point (156-159°C at 10 mmHg) compared to smaller acetoacetate esters [5]. The density of benzyl acetoacetate (1.112 g/mL at 25°C) and its refractive index (1.512 at 20°C) are also influenced by the presence of the aromatic ring [5].

The hydrogen bond strength in benzyl acetoacetate has been determined to be 56.7 kJ/mol (calculated at the B3LYP/6-311++G** level), which is approximately 10 kJ/mol less than that of acetylacetone [7]. This reduced hydrogen bond strength is attributed to the electron-withdrawing effect of the ester group compared to the ketone in acetylacetone [31]. The weaker hydrogen bond correlates with a lower enol content in benzyl acetoacetate, as confirmed by nuclear magnetic resonance (NMR) studies showing that it exists predominantly in the keto form in solution [7].

The acidic nature of the α-hydrogen atoms in benzyl acetoacetate is another important structure-property relationship [32]. The acidity is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups, making these hydrogens susceptible to deprotonation [33]. This property is fundamental to the compound's utility in various synthetic applications, particularly in reactions involving carbanion formation [34].

The benzyl ester group in benzyl acetoacetate influences its reactivity patterns compared to other acetoacetate esters [35]. The benzyl group can be selectively cleaved under certain conditions, making it useful as a protecting group in organic synthesis. Additionally, the presence of the aromatic ring provides opportunities for further functionalization through electrophilic aromatic substitution reactions [36].

Comparative Structural Analysis with Related β-Keto Esters

Benzyl acetoacetate belongs to the broader family of β-keto esters, and a comparative structural analysis with related compounds reveals important similarities and differences [37]. This analysis provides insights into how structural variations affect properties such as tautomeric behavior, hydrogen bonding, and reactivity patterns [38].
When compared to ethyl acetoacetate, benzyl acetoacetate shows several structural differences primarily due to the replacement of the ethyl group with a benzyl group [39]. This substitution increases the molecular weight and introduces aromatic character to the molecule [40]. While both compounds share the same acetoacetate backbone, the benzyl group in benzyl acetoacetate provides additional steric bulk and potential for π-interactions that are absent in ethyl acetoacetate [41].

Acetylacetone (2,4-pentanedione), another related β-dicarbonyl compound, differs from benzyl acetoacetate in having two ketone groups instead of a ketone and an ester [42]. This structural difference results in a more symmetric molecule with stronger hydrogen bonding in the enol form. The hydrogen bond strength in acetylacetone is approximately 66.5 kJ/mol, compared to 56.7 kJ/mol in benzyl acetoacetate [7]. Consequently, acetylacetone exists predominantly in the enol form (97.6% in the gas phase), whereas benzyl acetoacetate favors the keto tautomer.

Dimethyl oxaloacetate represents another structural variant with two ester groups flanking the central methylene carbon. The hydrogen bond strength in this compound is significantly lower (31.0 kJ/mol) than in benzyl acetoacetate, demonstrating how the presence of two ester groups weakens the intramolecular hydrogen bonding capability [7]. This structural difference affects the compound's tautomeric behavior and reactivity profile [43].

Conformational analysis reveals that benzyl acetoacetate has more potential stable conformers than simpler β-keto esters due to the additional rotational freedom introduced by the benzyl group [24]. The 22 stable cis-enol conformers, 28 stable trans-enol conformers, and five keto conformers identified for benzyl acetoacetate represent a more complex conformational landscape compared to smaller acetoacetate esters [7].

Thermodynamic Parameters

Boiling Point and Phase Transitions

Benzyl acetoacetate exhibits characteristic phase transition behavior typical of organic esters. Under standard atmospheric pressure (760 mmHg), the compound demonstrates boiling points ranging from 276°C to 298.3°C [2] [4] [5]. Under reduced pressure conditions, significantly lower boiling temperatures are observed: 156-159°C at 10 mmHg [1] [3] [6] and 163°C at 15.8 mmHg [7] [8]. This pressure-dependent boiling behavior follows the Clausius-Clapeyron relationship and indicates the compound's moderate volatility characteristics.

At standard temperature (20°C), benzyl acetoacetate exists in the liquid phase [7] [9], demonstrating thermal stability under normal ambient conditions. The compound maintains its liquid state across typical operational temperature ranges encountered in industrial and laboratory applications.

Pressure (mmHg)Boiling Point (°C)Reference
760276-298.3 [2] [4] [5]
15.8163 [7] [8]
10156-159 [1] [3] [6]

Heat Capacity and Thermal Stability

Benzyl acetoacetate demonstrates exceptional thermal stability under normal processing conditions [8]. The compound maintains structural integrity without decomposition at temperatures up to its boiling point, making it suitable for various thermal processing applications. The thermal stability characteristics are attributed to the aromatic benzyl group, which provides molecular stability through resonance effects.

Flash point measurements indicate ignition temperatures ranging from 108°C to 113°C [4] [7] [8], classifying the compound as combustible but not highly flammable. This thermal behavior profile supports safe handling procedures in industrial environments when appropriate temperature controls are maintained.

Enthalpy of Formation and Related Energetics

While specific enthalpy of formation data for benzyl acetoacetate was not identified in available literature, the compound's energetic properties can be inferred from its structural characteristics. The presence of both ester and ketone functional groups contributes to the overall thermodynamic stability of the molecule. The aromatic benzyl moiety provides additional stabilization through delocalized π-electron systems.

Spectroscopic Constants

Refractive Index Characteristics

Benzyl acetoacetate exhibits refractive index values ranging from 1.51 to 1.512 when measured at 20°C using sodium D-line illumination [3] [6] [7]. These values indicate moderate optical density characteristics typical of aromatic ester compounds. The refractive index measurements demonstrate consistency across multiple independent sources, confirming the reliability of these optical constants.

The refractive index behavior correlates with the compound's molecular structure, where the aromatic benzyl group contributes to increased electron density and subsequent optical properties. Temperature-dependent variations in refractive index follow predictable patterns consistent with organic ester behavior.

Density and Molar Volume Relationships

Density measurements for benzyl acetoacetate at 25°C range from 1.112 to 1.113 g/mL [1] [3] [6], with specific gravity values of 1.11 at 20/20°C [7] [9]. These density values indicate that benzyl acetoacetate is denser than water, which influences its separation and handling characteristics in aqueous systems.

The calculated molar volume ranges from 172.7 to 172.9 cm³/mol [10], derived from the relationship between molecular weight and density. This molar volume is consistent with similar aromatic ester compounds and reflects the spatial requirements of the benzyl acetoacetate molecule in the liquid phase.

PropertyValueUnitsReference
Density (25°C)1.112-1.113g/mL [1] [3] [6]
Specific Gravity (20/20°C)1.11- [7] [9]
Molar Volume172.7-172.9cm³/mol [10]

Molecular Refractive Power

The molecular refractive power of benzyl acetoacetate has been determined to range from 51.82 to 51.87 cm³/mol [10]. This parameter, calculated using the Lorentz-Lorenz equation, provides insight into the compound's molecular polarizability and electronic characteristics. The molecular refractive power value correlates with the presence of the aromatic benzyl group and the conjugated ester system, both contributing to the overall polarizability of the molecule.

The close agreement between calculated and reported values (difference of 0.05 mL/mol) validates the accuracy of the density and refractive index measurements used in these determinations.

Organoleptic Properties

Odor Characteristics and Sensory Profile

Benzyl acetoacetate presents distinctive organoleptic characteristics that classify it within the floral odor family [1] [11] [12]. The compound exhibits a complex sensory profile described as "sweet benzyl propionate and acetate floral fruity" [1] [11] [12]. This multifaceted aroma profile combines floral notes reminiscent of benzyl esters with fruity undertones characteristic of acetoacetate derivatives.

The odor strength is characterized as medium intensity with substantivity extending to 24 hours at 100% concentration [11]. The sensory profile includes sweet, fruity, and banana-like floral characteristics, making it valuable for fragrance and flavoring applications. The compound's aromatic properties are attributed to the volatile nature of the benzyl group combined with the ester functionality.

Sensory AttributeDescriptionReference
Odor TypeFloral [1] [11] [12]
Odor CharacterSweet fruity banana floral fruity [11]
Odor StrengthMedium [11]
Substantivity24 hours at 100% [11]

Physical Appearance Parameters

Benzyl acetoacetate appears as a colorless to brown clear liquid under standard conditions [7] [9] [13]. The color variation from colorless to brown may indicate different purity levels or storage conditions, with the colorless form representing higher purity samples. The liquid maintains clarity and transparency across its color range, indicating homogeneity and absence of suspended particles.

The physical appearance remains consistent across temperature ranges typical of handling and storage conditions. The compound's visual characteristics support its identification and quality assessment in both laboratory and industrial settings.

The solubility characteristics of benzyl acetoacetate include compatibility with alkali solutions [1] [14], which influences its behavior in various chemical processes and formulations. This solubility profile affects extraction, purification, and application methodologies for the compound.

Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odou

XLogP3

1.8

Density

1.112-1.120

UNII

F9S0XGV18X

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 173 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 50 of 223 companies with hazard statement code(s):;
H315 (74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (22%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38432-58-5
5396-89-4

Wikipedia

Benzyl acetoacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-oxo-, phenylmethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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